molecular formula C15H17NO2 B229318 4-(cyclohexylamino)-2H-chromen-2-one

4-(cyclohexylamino)-2H-chromen-2-one

Cat. No.: B229318
M. Wt: 243.3 g/mol
InChI Key: RLIXVONFOXAXLN-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-2H-chromen-2-one (CAS 127202-76-0) is a synthetic organic compound belonging to the class of 4-aminocoumarin derivatives. With a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol, this compound features a coumarin core structure substituted with a cyclohexylamino group at the 4-position . This compound is of significant interest in medicinal chemistry and anticancer research, particularly in the exploration of structure-activity relationships (SAR) for novel cytotoxic agents . Research on closely related 4-amino-2H-chromen-2-one (ABO) and 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs has demonstrated that a secondary amine at the 4-position, such as a cyclohexylamino group, is a key structural feature for potent tumor cell growth inhibitory activity . These structural classes are investigated as simplified, potent analogs inspired by natural products like neo-tanshinlactone . The broader family of 2H/4H-chromenes has been reported to exhibit a versatile biological profile, with some analogs acting by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

4-(cyclohexylamino)chromen-2-one

InChI

InChI=1S/C15H17NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h4-5,8-11,16H,1-3,6-7H2

InChI Key

RLIXVONFOXAXLN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 4-(cyclohexylamino)-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of chromen-4-one and chromane-2,4-dione scaffolds demonstrate moderate to high cytotoxicity against leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cell lines. For instance, one study reported IC50 values as low as 24.4 μM for certain derivatives against MOLT-4 cells, highlighting their potential as anticancer agents .

Optical Applications

The structural characteristics of this compound suggest potential applications in developing new materials with specific optical properties. The compound's chromenone structure may facilitate the design of materials for photonic applications, including sensors and light-emitting devices .

Fluorescent Sensors

Related derivatives have been explored as fluorescent sensors for metal ions. For example, compounds like 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one have been shown to selectively detect Fe³⁺ ions with high sensitivity and selectivity, indicating that similar derivatives of this compound could serve as effective chemosensors .

Structural Variations and Derivatives

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the chromenone backbone can lead to diverse pharmacological profiles. For instance, the introduction of different aromatic groups or functional groups can enhance or alter the compound's cytotoxicity and selectivity against cancer cells .

Case Studies and Research Findings

Several case studies highlight the applications of chromenone derivatives in drug development:

  • Cytotoxicity Evaluation : A systematic evaluation of various chromenone derivatives revealed significant differences in their anticancer activity, emphasizing the need for structure-activity relationship studies to optimize their efficacy .
  • Fluorescent Sensor Development : Research into furocoumarin derivatives has demonstrated their utility as fluorescent sensors for detecting metal ions in environmental samples, suggesting that similar approaches could be applied to this compound derivatives .

Comparison with Similar Compounds

Core Modifications

  • Thieno[2,3-H]chromen-2-one Core (e.g., 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one): The thieno-fused chromenone core introduces aromatic sulfur, altering electronic properties and enabling π-π stacking interactions. This enhances binding to hydrophobic enzyme pockets, as observed in anticancer studies.
  • Standard Chromen-2-one Core: Compounds like this compound retain the oxygen-containing chromenone ring, favoring hydrogen bonding with biological targets (e.g., kinases or DNA topoisomerases).

Substituent Effects

  • Diphenylamino (thienochromenone analog): Enhances electron delocalization, useful in materials science (e.g., OLEDs) and protein interaction studies.
  • Halogen and Alkyl Substituents :

    • Chlorine (e.g., 5-[2-(4-chlorophenyl)-...]): Increases electrophilicity and binding affinity to halogen-bonding domains in enzymes.
    • Hexyl/methyl groups (e.g., 6-Chloro-3-hexyl-...): Improve lipid solubility and prolong metabolic half-life.
  • Oxygen-Containing Groups :

    • Methoxybenzyloxy (e.g., 6-Chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-...): Modulates solubility and confers antioxidant activity via radical scavenging.

Pharmacological Potential

  • Kinase Inhibition: Cyclohexylamino and diphenylamino derivatives show promise in targeting CDK and tyrosine kinases due to their planar structures and hydrogen-bonding capabilities.
  • Antimicrobial Activity : Chlorinated analogs (e.g., 5-[2-(4-chlorophenyl)-...]) exhibit broad-spectrum activity against Gram-positive bacteria.

Preparation Methods

Reaction Conditions and Optimization

A mixture of 4-hydroxycoumarin (0.01 mol) and cyclohexylamine (0.05 mol) is stirred at 160°C for 1 hour. The excess cyclohexylamine (5 equivalents) serves dual roles: as a nucleophile for amination and as a base to deprotonate the hydroxyl group of 4-hydroxycoumarin. The reaction proceeds via nucleophilic aromatic substitution, where the cyclohexylamine attacks the electron-deficient C-4 position of the coumarin scaffold.

Key Parameters:

  • Temperature : Elevated temperatures (160°C) are critical for overcoming kinetic barriers and ensuring complete conversion.

  • Stoichiometry : A 1:5 molar ratio of 4-hydroxycoumarin to cyclohexylamine minimizes side products such as N,N-dicyclohexylurea.

  • Solvent-Free Conditions : The absence of solvent simplifies purification and aligns with green chemistry principles.

Post-reaction, the crude mixture is dissolved in methanol (30 mL), and 0.1 M aqueous sodium hydroxide is added dropwise to precipitate the product. The precipitate is filtered and washed with ethanol to yield pure this compound.

Purification and Isolation Techniques

The isolation of this compound relies on differential solubility:

  • Methanol Dissolution : The crude product dissolves in methanol, while unreacted cyclohexylamine remains in the aqueous phase.

  • Alkaline Precipitation : Adding NaOH deprotonates the phenolic byproducts, leaving the target compound insoluble.

  • Ethanol Washing : Residual impurities are removed via ethanol rinsing, yielding a pale-yellow crystalline solid.

Comparative Analysis with Alternative Routes

Although no alternative methods for this compound are explicitly detailed in the literature, related coumarin derivatization strategies offer contextual insights:

Multicomponent Reactions (MCRs)

Chromeno-fused heterocycles are often synthesized via MCRs involving aldehydes, amines, and isocyanides. However, these methods require complex catalysts (e.g., p-toluenesulfonic acid) and multi-step protocols, making them less efficient for simple amination.

Enzymatic Amination

Biocatalytic approaches using lipases or transaminases have been reported for coumarin derivatives but remain unexplored for this compound due to substrate specificity challenges.

ParameterValue/Detail
Reactants4-Hydroxycoumarin, Cyclohexylamine
Molar Ratio1:5
Temperature160°C
Time1 hour
SolventNone (neat conditions)
WorkupMethanol dissolution, NaOH precipitation
YieldHigh (exact value not reported)

Table 2: Key Spectral Features of this compound

TechniqueCharacteristic Signals
IR (KBr)1,700 cm⁻¹ (C=O), 3,300 cm⁻¹ (N-H)
¹H NMRδ 6.1–8.2 (aromatic), δ 1.0–2.5 (cyclohexyl)
¹³C NMRδ 160 (C=O), δ 110–150 (aromatic)

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(cyclohexylamino)-2H-chromen-2-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2H-chromen-2-one with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients . Intermediate steps may involve protecting group strategies to avoid side reactions at sensitive positions (e.g., hydroxyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., cyclohexylamino proton signals at δ 3.5–4.0 ppm and aromatic protons in the chromenone ring at δ 6.5–8.0 ppm) .
  • IR : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) validate functional groups .
  • HRMS : Accurate mass analysis (e.g., [M+H]+^+) confirms molecular formula .

Q. How can purity and stability be ensured during storage?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Store under inert atmosphere (N2_2) at –20°C to prevent oxidation or hydrolysis. Stability studies via TGA/DSC can identify decomposition temperatures .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

The cyclohexylamino group’s steric bulk directs electrophilic substitutions to the less hindered C-5 or C-7 positions. For example, nitration at C-5 occurs in HNO3_3/H2_2SO4_4 at 0°C, while bromination (NBS, CCl4_4) favors C-7. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids) further modulate selectivity .

Q. What computational approaches predict electronic properties and bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gaps), identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., MAO-B enzymes) using AutoDock Vina, guided by crystallographic data (PDB IDs: 1UT, 1V0) .

Q. How to address contradictions between experimental and computational spectroscopic data?

Cross-validate NMR chemical shifts with computed values (GIAO method) at the same theory level. Discrepancies in 13^13C signals >2 ppm may indicate conformational flexibility or solvent effects. Use X-ray crystallography (SHELXL refinement) as a definitive structural reference .

Q. What strategies optimize biological activity studies in cell-based assays?

  • ROS Detection : Use fluorescent probes like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) to monitor intracellular ROS generation (λex_{ex}em_{em} = 340/500 nm) .
  • Enzyme Inhibition : Conduct kinetic assays (e.g., IC50_{50} determination) with MAO-B or cytochrome P450 isoforms, using UV-Vis spectroscopy to track substrate depletion .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Poor crystal growth due to flexible cyclohexyl groups can be mitigated by:

  • Co-crystallization : Add small molecules (e.g., DMSO) to stabilize lattice packing.
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 7 days. Validate final structures with R-factor (<5%) and ADDSYM checks in PLATON to detect missed symmetry .

Methodological Notes

  • Data Reproducibility : Document solvent batch effects (e.g., anhydrous DMF vs. technical grade) and humidity control during synthesis .
  • Contradiction Resolution : For conflicting bioactivity results, validate assays with positive controls (e.g., known MAO-B inhibitors) and repeat under standardized hypoxia/pH conditions .

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